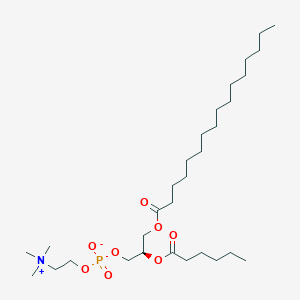

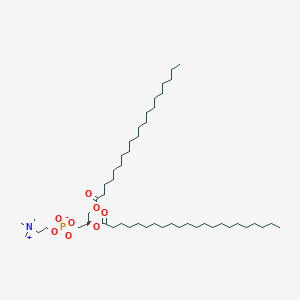

1-Eicosanoyl-2-docosanoyl-sn-glycero-3-phosphocholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

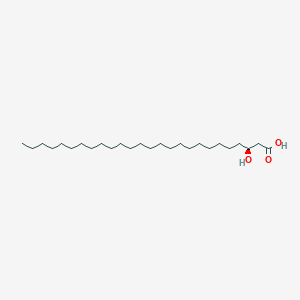

1-eicosanoyl-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 42:0 in which the acyl groups specified at positions 1 and 2 are eicosanoyl and docosanoyl respectively. It derives from an icosanoic acid and a docosanoic acid.

Applications De Recherche Scientifique

Phase Behavior in Lipid Mixtures

Lipid mixtures containing similar compounds to 1-Eicosanoyl-2-docosanoyl-sn-glycero-3-phosphocholine show distinct phase behaviors. Dumaual, Jenski, and Stillwell (2000) studied the phase behavior of lipid mixtures, observing phase separation in lipid domains which is essential in understanding cell membrane dynamics and drug delivery systems (Dumaual, Jenski, & Stillwell, 2000).

Lipid Interactions and Lipase Activity

Smaby, Muderhwa, and Brockman (1994) examined the interactions of fatty acids with phosphatidylcholines, similar to this compound. Their study contributes to understanding how lipid composition affects enzyme activity, particularly lipases, which are crucial in metabolic and digestive processes (Smaby, Muderhwa, & Brockman, 1994).

Membrane Structure Analysis

Sherratt and Mason (2018) researched how different fatty acids affect membrane structure. Their insights are relevant to compounds like this compound, as they directly influence lipid bilayer properties, affecting membrane fluidity and signal transduction (Sherratt & Mason, 2018).

Molecular Order and Hydration of Membranes

Binder and Gawrisch (2001) conducted studies on membranes containing similar phospholipids, providing crucial information on molecular order and hydration, vital for understanding membrane dynamics and interactions in biological systems (Binder & Gawrisch, 2001).

Distinct Effects on Membrane Structure

Mason, Sherratt, and Bhatt (2020) explored the distinct effects of fatty acids linked to phospholipids on membrane structures. This research is important in the context of this compound due to its impact on cellular processes and potential therapeutic applications (Mason, Sherratt, & Bhatt, 2020).

Lipid Bilayer Properties

Salmon, Dodd, Williams, Beach, and Brown (1987) focused on the configurational statistics of acyl chains in polyunsaturated lipid bilayers. Understanding these properties is crucial for developing lipid-based drug delivery systems and modeling cell membranes (Salmon et al., 1987).

Propriétés

Formule moléculaire |

C50H100NO8P |

|---|---|

Poids moléculaire |

874.3 g/mol |

Nom IUPAC |

[(2R)-2-docosanoyloxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C50H100NO8P/c1-6-8-10-12-14-16-18-20-22-24-25-27-29-31-33-35-37-39-41-43-50(53)59-48(47-58-60(54,55)57-45-44-51(3,4)5)46-56-49(52)42-40-38-36-34-32-30-28-26-23-21-19-17-15-13-11-9-7-2/h48H,6-47H2,1-5H3/t48-/m1/s1 |

Clé InChI |

UTWUFCVPUHKIOD-QSCHNALKSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

SMILES canonique |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |

Description physique |

Solid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-D-mannopyranosyl-(1->6)-[alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-D-glucopyranosyl dolichyl dihydrogen diphosphate](/img/structure/B1263667.png)

![4-[3-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-1-[3-(trimethylammonio)propyl]quinolinium](/img/structure/B1263677.png)

![(15R)-13-[(4-fluorophenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263683.png)